2-Bromo-N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide
Description
Properties
IUPAC Name |
2-bromo-N-[3-(2-methylprop-2-enoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9(2)8-16-11-5-3-4-10(6-11)14-12(15)7-13/h3-6H,1,7-8H2,2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRLSWZRFQECQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001191103 | |
| Record name | 2-Bromo-N-[3-[(2-methyl-2-propen-1-yl)oxy]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001191103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138442-38-2 | |
| Record name | 2-Bromo-N-[3-[(2-methyl-2-propen-1-yl)oxy]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138442-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-[3-[(2-methyl-2-propen-1-yl)oxy]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001191103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of the Phenylacetamide Core
The initial step involves synthesizing the phenylacetamide derivative through acylation of an appropriately substituted aniline or phenol derivative. This can be achieved via:
- Amide coupling using acyl chlorides or anhydrides with the phenolic or amino precursor.
- Use of acetic acid derivatives such as methoxyacetic acid, which can be activated via chlorination.
Selective Bromination
The key step for introducing the bromine atom at the desired position involves electrophilic aromatic substitution :
- Bromination using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃).
- Reaction conditions : Typically carried out at low temperatures (0–5°C) to ensure regioselectivity, particularly at the para-position relative to the ether substituent.
Research Findings on Bromination
- The patent literature indicates that bromination of aromatic rings bearing electron-donating groups (like ethers) can be efficiently achieved with Br₂/FeBr₃, favoring para substitution.
Amidation with Acetic Acid Derivatives and Halogenation
The synthesis can be optimized by:
- Reacting the phenolic ether derivative with acetic acid derivatives (e.g., chlorinated acetic acids) in the presence of catalysts.
- Subsequent bromination of the amino or phenolic intermediate to introduce the bromine atom selectively.
One-Pot Synthesis Approach
Recent patents and research articles highlight the efficiency of one-pot synthesis methods :
- Sequential addition of reagents : Starting from phenol derivatives, acylation, etherification, and bromination can be performed in a single reaction vessel.
- Use of thionyl chloride (SOCl₂) to convert acids to acyl chlorides, facilitating amide formation without isolating intermediates.
Advantages of One-Pot Methods
- Reduced reaction time and waste.
- Improved yield and purity (>99.8%).
- Environmentally friendly due to minimized waste and use of less toxic reagents.
Summary of Preparation Methodology
Research Findings and Data Tables
Table 1: Typical Reaction Conditions for Bromination
| Parameter | Value | Reference |
|---|---|---|
| Bromine equivalents | 1.2–1.5 | |
| Catalyst | FeBr₃ (10 mol%) | |
| Temperature | 0–5°C | |
| Reaction time | 1–2 hours |
Table 2: Yield and Purity Data
| Method | Yield (%) | Purity (%) | Notes | |
|---|---|---|---|---|
| Conventional bromination | 75–85 | >98 | Controlled temperature | |
| One-pot synthesis | >93.5 | >99.8 | Environmentally friendly |
Concluding Remarks
The preparation of 2-Bromo-N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is most efficiently achieved through a multi-step, one-pot synthesis involving etherification, acylation, and regioselective bromination. The use of thionyl chloride in converting acids to acyl chlorides, combined with electrophilic aromatic substitution for bromination, offers high yields and product purity.
This methodology aligns with recent advancements emphasizing green chemistry principles , operational simplicity, and industrial scalability, as demonstrated in patent literature and peer-reviewed research.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation reactions could produce corresponding carboxylic acids .
Scientific Research Applications
2-Bromo-N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic substitution reactions, while the acetamide group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Structural Comparison with Analogous Bromoacetamides
Substituent Variations on the Phenyl Ring
The structural uniqueness of 2-Bromo-N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide lies in its propenyloxy substituent. Key comparisons with similar compounds include:
- Electron-withdrawing groups (EWGs):
- 2-Bromo-N-(4-bromophenyl)acetamide (CAS 60772-67-0): A bromine substituent enhances electrophilicity, improving reactivity in nucleophilic substitutions. It exhibits a high melting point (148–150°C) and 91% yield .
- 2-Bromo-N-(2-chlorophenyl)acetamide : Chlorine at the ortho position introduces steric hindrance, reducing yield (54–82%) compared to para-substituted analogs .
- Electron-donating groups (EDGs):
- 2-Bromo-N-[3-(hexyloxy)phenyl]acetamide (CAS 1138442-28-0): A hexyloxy chain increases lipophilicity (XLogP3 = 4.2) and molecular weight (314.22 g/mol), impacting solubility .
- 2-Bromo-N-(3-methoxyphenyl)acetamide : Methoxy groups enhance solubility in polar solvents but reduce thermal stability (melting point ~74–84°C) .
Key Insight: The propenyloxy group in the target compound balances steric bulk and reactivity. Unlike linear alkoxy chains (e.g., hexyloxy), the propenyl group introduces a conjugated double bond, which may participate in Diels-Alder reactions or act as a Michael acceptor .
Reactivity in Nucleophilic Substitutions
The bromine atom in bromoacetamides is highly susceptible to nucleophilic displacement. For example:
- Agrochemicals : Chloroacetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) are herbicidal, leveraging similar reactivity .
Comparison: The propenyloxy group in the target compound may hinder nucleophilic attack compared to smaller substituents (e.g., methoxy), slowing reactions but enabling regioselective modifications .
Biological Activity
2-Bromo-N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Bromo-N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is C₁₂H₁₄BrNO₂, with a molecular weight of 284.15 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity:
- Bromo substituent : Enhances electrophilic properties.
- Acetamide group : Involved in hydrogen bonding interactions.
- 2-Methyl-2-propenyl group : Increases lipophilicity and potential interactions with biological targets.
Synthesis Methods
The synthesis of 2-Bromo-N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide can be achieved through several methods, including:
- Bromination of N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide :
\text{N 3 2 methyl 2 propenyl oxy phenyl}acetamide+Br}_2\rightarrow \text{2 Bromo N 3 2 methyl 2 propenyl oxy phenyl}acetamide}
The biological activity of 2-Bromo-N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The bromine atom facilitates electrophilic substitutions, while the acetamide group can form hydrogen bonds with biomolecules. These interactions may influence key biological pathways, potentially leading to therapeutic effects.
Research Findings
-
Anticonvulsant Activity : Preliminary studies indicate that derivatives similar to 2-Bromo-N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide exhibit anticonvulsant properties. For instance, compounds with similar structural motifs have shown effectiveness in models of epilepsy by interacting with neuronal voltage-sensitive sodium channels .
This table summarizes the anticonvulsant activity observed in specific studies, highlighting the importance of substituents on the anilide moiety for efficacy.
Compound Dosage (mg/kg) MES Protection Time Interval 19 300 Yes 0.5 h 20 100 Yes 4 h - Proteomics Applications : The compound has been investigated for its role in proteomics, particularly in studying protein interactions and functions. Its structural components suggest potential binding affinities to proteins involved in disease pathways, which could lead to novel therapeutic strategies .
Case Studies
Several case studies have explored the biological implications of compounds structurally related to 2-Bromo-N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide:
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 2-Bromo-N-{3-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide, and how can reaction progress be monitored?
- Methodology : A common approach involves nucleophilic substitution reactions. For example, analogous acetamide derivatives are synthesized by reacting halogenated acetamides (e.g., 2-chloroacetamide) with phenolic intermediates under weak bases like K₂CO₃ in acetonitrile. Reaction progress is monitored via TLC, and purification involves filtration and solvent evaporation under reduced pressure .
- Key Considerations : Optimize reaction time (typically 24 hours) and stoichiometry (e.g., 1:1.5 molar ratio of reactants to base) to minimize side products. Post-synthesis, use spectroscopic techniques (NMR, FTIR) for validation.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR/FTIR : Confirm functional groups (e.g., bromoacetamide, allyl ether) via characteristic peaks (e.g., C-Br stretching at ~550 cm⁻¹ in FTIR; aromatic protons in ¹H NMR) .
- Single-crystal XRD : Resolve molecular geometry, bond angles, and intermolecular interactions. For example, analogous bromophenyl acetamides exhibit triclinic crystal systems with specific unit cell parameters (e.g., a = 7.58 Å, b = 10.47 Å, c = 13.11 Å) .
- Data Interpretation : Compare experimental XRD data with computational models (e.g., density functional theory) to validate structural accuracy.
Q. How can researchers ensure the stability of this compound under varying experimental conditions?
- Methodology :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Solubility : Test in polar (e.g., DMSO, acetonitrile) and non-polar solvents to identify optimal storage conditions.
- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the bromoacetamide moiety in cross-coupling reactions?
- Methodology :
- Reaction Pathways : The bromine atom acts as a leaving group in SN2 reactions or Suzuki-Miyaura couplings. For example, in palladium-catalyzed reactions, the bromoacetamide group can couple with boronic acids to form biaryl derivatives .
- Kinetic Studies : Use HPLC or GC-MS to track intermediate formation and quantify reaction rates under varying catalysts (e.g., Pd(PPh₃)₄) and temperatures.
- Contradiction Analysis : Discrepancies in yield may arise from steric hindrance due to the 2-methyl-2-propenyloxy substituent. Compare reactivity with simpler analogs (e.g., 2-bromo-N-phenylacetamide) to isolate steric/electronic effects .
Q. How can computational chemistry optimize the synthesis and functionalization of this compound?
- Methodology :
- Reaction Design : Use quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers for key steps (e.g., bromine substitution). Tools like ICReDD integrate computational and experimental data to narrow optimal conditions .
- Docking Studies : Screen for biological activity by docking the compound into target proteins (e.g., SARS-CoV-2 protease), leveraging its structural similarity to bioactive phenylacetamides .
Q. What strategies resolve contradictions in spectral data or crystallographic results?
- Case Study : If NMR signals for aromatic protons deviate from expected patterns:
Dynamic Effects : Assess for restricted rotation (e.g., atropisomerism) using variable-temperature NMR.
Crystallographic Validation : Compare experimental XRD data (e.g., dihedral angles between phenyl and acetamide planes) with computational models to identify conformational discrepancies .
- Statistical Tools : Apply multivariate analysis to correlate spectral anomalies with synthetic variables (e.g., base strength, solvent polarity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
